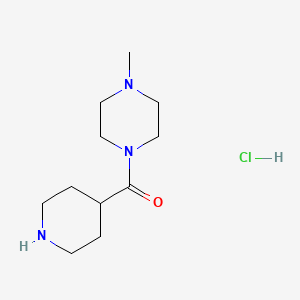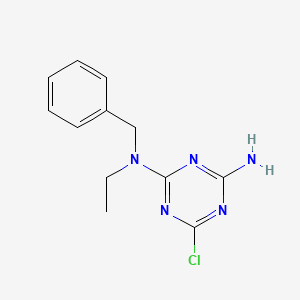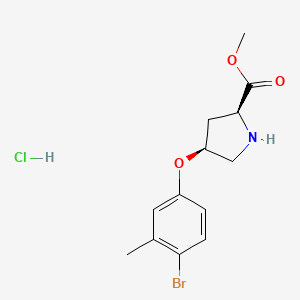![molecular formula C10H24Cl2N2O B1424761 2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride CAS No. 1220035-54-0](/img/structure/B1424761.png)
2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Vue d'ensemble
Description
2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a chemical compound with the CAS Number: 1220020-46-1 . Its molecular formula is C10H24Cl2N2O and it has a molecular weight of 259.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22N2O.2ClH/c1-12(7-8-13)6-4-10-3-2-5-11-9-10;;/h10-11,13H,2-9H2,1H3;2*1H . This indicates the presence of a piperidinyl group, an ethyl group, and a methyl group attached to an amino group in the molecule.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound, when subjected to dehydrogenation with Hg(II)-EDTA, forms an iminium function involving the tertiary α-carbon atom of the piperidine ring. This leads to the formation of diastereomeric mixtures of oxazolidines and hydroxy-enamine species, which can undergo further reactions such as cycloaddition, showcasing the compound's reactivity and potential in synthesizing complex chemical structures (Möhrle & Berkenkemper, 2007).
Biological Activities and Therapeutic Potential
Antitumor Activity :
- The compound has been involved in the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, which demonstrated effects on tumor DNA methylation processes in vitro, indicating potential therapeutic uses in cancer treatment (Hakobyan et al., 2020).
Antimicrobial Activity :
- A series of new compounds synthesized from the chemical reactions involving the compound showed antibacterial and antifungal activities, suggesting its utility in developing new antimicrobial agents (Faty et al., 2010).
Synthesis of Complex Chemical Structures
- The compound is involved in the synthesis of complex structures like oxazolidines and dihydropyrrol-2-ones. These chemical reactions showcase the versatility of the compound in creating a wide range of chemical structures, which could be valuable in different scientific research fields (Zarei & Sajadikhah, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-[methyl(2-piperidin-2-ylethyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-12(8-9-13)7-5-10-4-2-3-6-11-10;;/h10-11,13H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMNOBHSFUEXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCCN1)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)
![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)


![n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424691.png)




